molecular formula C17H17ClN6OS B3485948 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide

Cat. No.: B3485948
M. Wt: 388.9 g/mol
InChI Key: QTEUKTOTNIZYHD-UHFFFAOYSA-N
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Description

The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphenyl)acetamide is a 1,2,4-triazole derivative featuring a thioether linkage to an acetamide group. Its core structure includes:

  • Triazole ring: Substituted at position 4 with an amino group (-NH₂) and at position 5 with a 4-pyridyl moiety.
  • Acetamide group: Attached via a sulfur atom at position 3 of the triazole. The N-terminus of the acetamide is linked to a 2-chloro-4,6-dimethylphenyl group.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6OS/c1-10-7-11(2)15(13(18)8-10)21-14(25)9-26-17-23-22-16(24(17)19)12-3-5-20-6-4-12/h3-8H,9,19H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEUKTOTNIZYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyridyl group via nucleophilic substitution.
  • Attachment of the amino group through amination reactions.
  • Coupling with the acetamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Common reagents for these reactions might include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer activities.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The molecular targets might include kinases, proteases, or DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Triazole Substituents (Position 4,5) Acetamide Substituent Molecular Formula Molecular Weight Key Structural Differences vs. Target Source
Target Compound 4-NH₂, 5-(4-pyridyl) 2-chloro-4,6-dimethylphenyl C₂₀H₁₉ClN₆OS 434.91 Reference compound -
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-(4-Cl-phenyl), 5-(4-pyridyl) 3,4-dichlorophenyl C₂₁H₁₄Cl₃N₅OS 490.79 Triazole-4: Cl-phenyl vs. NH₂; Acetamide: dichlorophenyl
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(3-pyridyl) 2-chloro-4,6-dimethylphenyl C₂₀H₂₁ClN₆OS 452.93 Triazole-4: ethyl vs. NH₂; Triazole-5: 3-pyridyl vs. 4-pyridyl
2-[4-(4-chlorophenyl)-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide 4-(4-Cl-phenyl), 5-(4-pyridyl) 3-methoxyphenyl C₂₂H₁₇ClN₆O₂S 488.93 Triazole-4: Cl-phenyl vs. NH₂; Acetamide: methoxy vs. chloro/dimethyl
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-NH₂, 5-(4-pyridyl) 2-chloro-5-(trifluoromethyl)phenyl C₁₉H₁₄ClF₃N₆OS 498.92 Acetamide: trifluoromethyl vs. dimethyl substituents
Key Observations:

Ethyl or aryl groups at position 4 (e.g., 4-chlorophenyl) may increase lipophilicity but reduce polar interactions .

Acetamide Substituents :

  • The 2-chloro-4,6-dimethylphenyl group in the target offers steric bulk and moderate lipophilicity. Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ) modulate solubility and target affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-chloro-4,6-dimethylphen yl)acetamide

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